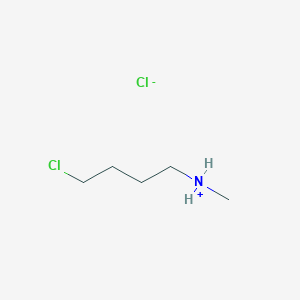

4-Chlorobutyl(methyl)azanium;chloride

Description

Properties

IUPAC Name |

4-chlorobutyl(methyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEXDVQAAFCRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CCCCCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Chlorobutyl Methyl Azanium;chloride

Direct Synthetic Routes to 4-Chlorobutyl(methyl)azanium;chloride

The direct formation of the 4-chlorobutyl(methyl)azanium;chloride structure is primarily achieved through the quaternization of specific amine precursors or by chemical modification of other 4-chlorobutyl compounds.

Quaternization Reactions of N-(4-Chlorobutyl)methylamine and its Derivatives

Quaternization, the process of converting a tertiary amine to a quaternary ammonium (B1175870) salt, is a fundamental method for synthesizing compounds like 4-chlorobutyl(methyl)azanium;chloride. This typically involves the reaction of an N-alkylated amine with a suitable alkylating agent. The quaternization of chitosan (B1678972), for example, is a widely studied modification to improve its solubility and expand its applications. nih.gov This process involves introducing a quaternary ammonium group onto the chitosan backbone through reactions with its primary amino and hydroxyl groups. nih.gov A common method is the reaction with methyl iodide to produce N,N,N-trimethyl chitosan (TMC). nih.gov To avoid the toxicity associated with methyl iodide, the resulting iodide salt is often converted to the chloride form. nih.gov

In a more general context, quaternization can be achieved under various conditions. For instance, the synthesis of tri-n-octylmethyl-ammonium methyl carbonate is accomplished via a high-pressure reaction of tri-n-octylamine with dimethyl carbonate, catalyzed by tri-n-octylmethyl-ammonium bromine. researchgate.net The efficiency of such quaternization reactions is influenced by factors like reactant molar ratio, temperature, solvent, and reaction time. researchgate.net

Preparation via Transformations of 4-Chlorobutyl Precursors (e.g., 4-Chlorobutyl Methyl Ether)

The synthesis can also commence from precursors like 4-chlorobutyl methyl ether. This compound, with the CAS number 17913-18-7, is a useful intermediate in organic synthesis. chemicalbook.comchemdad.com It is a colorless oil with a boiling point of 142.5-142.8 °C. chemdad.com The synthesis of 4-chlorobutyl methyl ether itself can be achieved by reacting 4-methoxy-1-butanol with thionyl chloride in the presence of pyridine. chemicalbook.com The reaction mixture is typically refluxed, and the product is extracted and purified. chemicalbook.com Another approach involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, to produce haloalkyl ethers in high yields. organic-chemistry.org

Once the 4-chlorobutyl precursor is obtained, subsequent reactions can introduce the methyl azanium chloride functionality.

Role of 4-Chlorobutyryl Chloride in Precursor Synthesis

4-Chlorobutyryl chloride is a key bifunctional intermediate in organic synthesis, featuring both a reactive acyl chloride and an alkyl chloride group. Its IUPAC name is 4-chlorobutanoyl chloride. nih.gov This compound is instrumental in synthesizing a range of pharmaceutical and agricultural chemicals. patsnap.compatsnap.comguidechem.com

Several methods exist for its synthesis. A common industrial method involves the chlorination of γ-butyrolactone with thionyl chloride, often catalyzed by zinc chloride, yielding the product in approximately 82-87% yield. patsnap.comguidechem.com Another route utilizes phosgene (B1210022) as the chlorinating agent, which can increase the yield to around 95% but introduces the handling of a highly toxic reagent. guidechem.comprepchem.com To circumvent the use of phosgene, di(trichloromethyl) carbonate can be reacted with γ-butyrolactone in the presence of an organic amine catalyst. guidechem.comgoogle.com

The reactivity of 4-chlorobutyryl chloride allows for the synthesis of precursors to 4-chlorobutyl(methyl)azanium;chloride. For instance, it can be used to acylate amines, which can then be reduced and subsequently quaternized to form the desired azanium salt.

Synthesis of Analogues and Complex Architectures Featuring the 4-Chlorobutyl Azanium Motif

The 4-chlorobutyl azanium group can be integrated into more complex molecules, leading to compounds with specialized properties and applications.

Formation of 4-Chlorobutyl Carbamates through Ring-Opening Reactions

An interesting synthetic strategy involves the ring-opening of N-alkyl pyrrolidines with chloroformates to produce 4-chlorobutyl carbamates. nih.gov This reaction's outcome is dependent on the substituent on the nitrogen atom of the pyrrolidine (B122466). For N-methyl and N-ethyl pyrrolidines, the reaction with chloroformates leads to the selective formation of 4-chlorobutyl carbamate (B1207046) derivatives. nih.gov These carbamates are valuable 1,4-bifunctional compounds. nih.gov Carbamates, in general, are organic compounds with the functional group >N−C(=O)−O−. wikipedia.org They can be synthesized through various routes, including the reaction of isocyanates with alcohols or the reaction of carbamoyl (B1232498) chlorides with alcohols. wikipedia.orgorganic-chemistry.org The synthesis of carbamates from carbon dioxide and amines under continuous flow conditions has also been developed, offering a more environmentally friendly approach. nih.gov

Incorporation of the 4-Chlorobutyl Azanium Group into Ferrocene (B1249389) Derivatives

Ferrocene, an organometallic compound with a sandwich structure, is known for its remarkable stability and is often incorporated into functional molecules to enhance their properties. magritek.comwikipedia.orgnih.gov The introduction of a ferrocenyl group into biologically active compounds has been shown to improve their characteristics. nih.gov

The synthesis of ferrocene derivatives containing the 4-chlorobutyl azanium moiety can be achieved through various synthetic routes. For example, ferrocene can be acylated using 4,5-dichloroisothiazole-3-carbonyl chloride to yield the corresponding ferrocenyl ketone. researchgate.net Similarly, aminomethylferrocene can be acylated to form an amide. researchgate.net These reactions demonstrate the versatility of ferrocene as a scaffold. More complex structures, such as N-ferrocene-substituted benzodihydrooxazoles, can be synthesized through catalyst-free tandem reactions. nih.gov The synthesis of 1,1′-bis(sulfonyl)ferrocene derivatives provides another example of functionalizing the ferrocene core, which can then be further modified. nih.gov These functionalized ferrocenes can serve as precursors for incorporating the 4-chlorobutyl azanium group.

Derivatization for Porphyrin Systems with 4-Chlorobutyl Esters

The incorporation of a 4-chlorobutyl ester group into complex macrocyclic structures like porphyrins is a key strategy for functionalization. A notable synthetic method involves the acylative cleavage of tetrahydrofuran (B95107) (THF). In this process, a porphyrin-based acyl chloride is reacted with THF in the presence of a Brønsted–Lowry acid, such as phenol (B47542) or dry hydrochloric acid. rsc.orgasianpubs.org

A specific example is the synthesis of the 4-chlorobutyl ester of 5-(8-carboxyl-1-naphthyl)-10,15,20-triphenylporphyrin (CNTPP). The process begins with the conversion of the carboxylic acid group of CNTPP into an acyl chloride using oxalyl chloride. This intermediate acyl chloride then reacts with THF, which serves as both the solvent and the source of the 4-chlorobutyl group, to yield the final ester product. rsc.org The resulting 4-chlorobutyl ester substituent is positioned above the plane of the porphyrin ring. rsc.orgasianpubs.org This methodology provides a direct route to append a reactive chlorobutyl chain to a porphyrin core, enabling further chemical modifications.

| Starting Material | Reagents | Product | Key Findings |

| 5-(8-carboxyl-1-naphthyl)-10,15,20-triphenylporphyrin (CNTPP) | 1. Oxalyl chloride2. Tetrahydrofuran (THF)3. Phenol or dry HCl | 4-Chlorobutyl ester of CNTPP | The reaction proceeds via acylative cleavage of THF. The 4-chlorobutyl ester group is positioned above the porphyrin plane. rsc.orgasianpubs.org |

Synthetic Pathways for N-Methyl-N-(4-Chlorobutyl)Phosphoramidic Derivatives

Following this general precedent, the synthesis of N-methyl-N-(4-chlorobutyl)phosphoramidic dichloride would commence with the secondary amine, N-methyl-4-chlorobutylamine, as the starting material. This amine would be reacted with phosphorus oxychloride. In this reaction, the amine acts as a nucleophile, attacking the phosphorus center of POCl₃ and displacing a chloride ion. Typically, a base is required to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. rsc.orgresearchgate.net An efficient approach utilizes a basic anion exchange polymer resin, which simplifies the workup process, allowing the final product to be isolated by distillation under vacuum. researchgate.net

Proposed Synthetic Scheme:

Step 1: Reaction of N-methyl-4-chlorobutylamine with phosphorus oxychloride.

Step 2: Use of a base (e.g., triethylamine (B128534) or a polymer resin) to neutralize the HCl byproduct. rsc.orgresearchgate.net

Step 3: Purification of the resulting N-methyl-N-(4-chlorobutyl)phosphoramidic dichloride.

This approach would yield the phosphoramidic dichloride, which can then serve as a versatile intermediate for the synthesis of other derivatives, such as phosphoramidic diamides, by reaction with other amines. asianpubs.org

| Reactants | Reagent/Catalyst | Product |

| N-methyl-4-chlorobutylamine, Phosphorus oxychloride (POCl₃) | Basic anion exchange resin or Triethylamine | N-methyl-N-(4-chlorobutyl)phosphoramidic dichloride |

Synthesis of Chiral Ionic Liquid Ligands Incorporating 4-Chlorobutyl Chains

The synthesis of chiral ionic liquids (CILs) often involves the modification of a chiral molecule, which can be sourced from the chiral pool (e.g., amino acids, monosaccharides) or prepared through asymmetric synthesis. researchgate.netoregonstate.edu A common strategy for creating these CILs is the covalent attachment of an ionic liquid fragment to a chiral ligand structure. oregonstate.eduresearchgate.netorgsyn.org

To incorporate a 4-chlorobutyl chain into a chiral ionic liquid ligand, a typical approach would involve the alkylation of a pre-synthesized chiral cation. For instance, a chiral imidazolium (B1220033) cation, derived from a chiral amine or alcohol, could be reacted with a bifunctional reagent such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane. This Williamson ether synthesis-like reaction would attach the 4-chlorobutyl chain to the nitrogen of the imidazolium ring. researchgate.net The choice of anion can be tuned to control the physical properties of the resulting ionic liquid, such as its melting point and solubility. oregonstate.edu

General Synthetic Strategy:

Preparation of Chiral Cation: Synthesis of a chiral precursor, such as a chiral imidazole (B134444) or pyrrolidine, from a readily available chiral starting material. researchgate.netoregonstate.edu

Alkylation: Reaction of the chiral cation with an excess of a 4-chlorobutyl-containing alkylating agent (e.g., 1,4-dichlorobutane). This step introduces the 4-chlorobutyl chain.

Anion Exchange (Metathesis): If necessary, the initial anion (e.g., chloride or bromide) can be exchanged for another anion (e.g., hexafluorophosphate (B91526) (PF₆⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻)) to modify the CIL's properties. oregonstate.edu

| Chiral Source | Cation Type | Alkylating Agent | Potential Product |

| Natural Monosaccharides researchgate.net | Imidazolium | 1,4-Dichlorobutane | Imidazolium-based CIL with a 4-chlorobutyl chain |

| Chiral Amino Alcohols oregonstate.edu | Imidazolium | 1-Bromo-4-chlorobutane | Imidazolium-based CIL with a 4-chlorobutyl chain |

Catalytic Approaches in the Synthesis of 4-Chlorobutyl(methyl)azanium;chloride and its Synthons

The synthesis of the target quaternary ammonium salt, 4-Chlorobutyl(methyl)azanium;chloride, relies on the availability of key precursors or synthons. Catalytic methods can provide efficient routes to these building blocks.

One important synthon is a 4-chlorobutyl ester, which can be used to introduce the 4-chlorobutyl moiety. A catalytic method for the synthesis of 4-chlorobutyl esters involves the O-acylative cleavage of tetrahydrofuran. This reaction can be effectively catalyzed by magnesium turnings. Acyl chlorides react with dry THF in the presence of a catalytic amount of magnesium at room temperature to produce 4-chlorobutyl esters in high yields. rsc.org This provides a direct and efficient catalytic pathway to a key synthon.

Another critical synthon is the C4 backbone itself. While a wide range of catalytic cycloaddition reactions exist for creating four-carbon cyclic structures, a notable example is the use of furan-fused cyclobutanones as versatile C4 synthons. rsc.org Through transition metal catalysis, such as with rhodium (Rh) or gold (Au), these cyclobutanones can undergo C-C bond activation and participate in [4+2] or [4+4] cycloadditions to build more complex molecular architectures. rsc.org While not a direct route to 4-chlorobutyl chains, these catalytic methods highlight advanced strategies for constructing C4 building blocks that could be further elaborated into the desired synthons.

The final step, the formation of the 4-Chlorobutyl(methyl)azanium;chloride itself, is typically a quaternization reaction. This involves the reaction of a tertiary amine, such as N,N-dimethyl-4-chlorobutylamine, with an alkylating agent like methyl chloride. This step is generally not catalytic. Therefore, the primary role of catalysis in this context is the efficient and selective synthesis of the necessary precursors.

| Catalytic Reaction | Catalyst | Substrates | Product (Synthon) |

| O-Acylative Cleavage | Magnesium (Mg) turnings | Acyl chloride, Tetrahydrofuran (THF) | 4-Chlorobutyl ester rsc.org |

| [4+2] Cycloaddition | Rhodium (I) complex | Furan-fused cyclobutanone, Imine | Furan-fused lactam (C4 building block) rsc.org |

Mechanistic Investigations and Reaction Pathways of 4 Chlorobutyl Methyl Azanium;chloride Systems

Nucleophilic Substitution Reactivity of the 4-Chlorobutyl Moiety

The 4-chlorobutyl group within the 4-chlorobutyl(methyl)azanium;chloride structure is an electrophilic center, susceptible to nucleophilic attack. The reaction can proceed through two main competitive pathways: intramolecular cyclization and intermolecular substitution.

The proximity of the nitrogen atom to the electrophilic carbon at the end of the butyl chain allows for a facile intramolecular nucleophilic substitution. This reaction results in the formation of a five-membered heterocyclic ring, a pyrrolidinium (B1226570) salt. The mechanism is a classic example of an intramolecular SN2 reaction. msu.edu The nitrogen atom, despite being quaternized, can be involved in a dynamic equilibrium or the precursor tertiary amine can act as the nucleophile. In the case of a precursor like N-methyl-4-chlorobutylamine, the lone pair on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a cyclic quaternary ammonium (B1175870) salt.

The rate of this cyclization is influenced by several factors, including the solvent and the substitution on the nitrogen atom. The formation of a five-membered ring is entropically and enthalpically favored, making this a common reaction pathway for 4-halobutylamines.

Table 1: Factors Influencing Intramolecular Cyclization of 4-Haloalkylamines

| Factor | Effect on Cyclization Rate | Mechanistic Rationale |

| Chain Length | 4- and 5-carbon chains are optimal | Formation of stable 5- and 6-membered rings is favored. |

| Leaving Group | I > Br > Cl | Weaker C-X bond and better leaving group ability increases the reaction rate. |

| Solvent Polarity | Polar aprotic solvents are generally favored | Solvates the cation without strongly solvating the nucleophilic amine. |

| Basicity of the Amine | More basic amines are more nucleophilic | Increases the rate of the SN2 attack. |

In the presence of an external nucleophile, an intermolecular SN2 reaction can compete with the intramolecular cyclization. researchgate.netnih.gov In this pathway, the external nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The outcome of the reaction (intramolecular vs. intermolecular) is dependent on the concentration and nucleophilicity of the external nucleophile. At high concentrations of a strong nucleophile, the intermolecular pathway is more likely to dominate. The kinetics of such reactions are typically second-order, with the rate being dependent on the concentrations of both the 4-chlorobutyl(methyl)azanium;chloride and the external nucleophile. libretexts.orgyoutube.comlibretexts.org

A kinetic study on similar nucleophilic substitution reactions of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines showed that the reaction mechanism can be influenced by the basicity of the amine and the nature of the substituents. koreascience.kr

Quaternization Reaction Mechanisms and Regio-/Chemoselectivity

The synthesis of 4-chlorobutyl(methyl)azanium;chloride itself involves a quaternization reaction, a type of SN2 reaction known as the Menshutkin reaction. semanticscholar.org This typically involves the reaction of a tertiary amine with an alkyl halide. For the title compound, a plausible synthetic route is the reaction of N,N-dimethyl-4-chlorobutylamine with a methylating agent like methyl iodide, or the reaction of N-methylpyrrolidine with a chlorinating agent that opens the ring.

A more complex scenario arises when starting with precursors having multiple reactive sites, such as N-methyl-4-aminobutanol, which would require selective protection and deprotection steps. The regioselectivity of quaternization is a critical aspect when dealing with molecules containing multiple nucleophilic nitrogen atoms or other nucleophilic centers. Generally, the less sterically hindered and more nucleophilic nitrogen atom will be preferentially alkylated. mdpi.comnih.gov The choice of solvent also plays a significant role, with polar aprotic solvents favoring the formation of the charged quaternary ammonium salt. mdpi.com

Table 2: Factors Affecting Quaternization Reactions

| Factor | Influence on Reaction | Mechanistic Explanation |

| Steric Hindrance | Slower rates for bulkier amines and alkyl halides | The SN2 transition state is sterically demanding. |

| Nucleophilicity of Amine | More nucleophilic amines react faster | Increases the rate of attack on the alkyl halide. |

| Leaving Group Ability | I > Br > Cl > F | Better leaving groups stabilize the transition state. |

| Solvent | Polar aprotic solvents (e.g., ACN, DMF) are preferred | Stabilize the charged transition state and products. |

Ring-Opening Reaction Mechanisms of Aza-Heterocycles Leading to 4-Chlorobutyl Derivatives

The reverse of the intramolecular cyclization, the ring-opening of an aza-heterocycle, can be a viable route to obtain 4-chlorobutyl derivatives. For instance, the reaction of an N-methylpyrrolidinium salt with a chloride source can lead to the formation of N,N-dimethyl-4-chlorobutylamine. This reaction is a nucleophilic ring-opening, proceeding via an SN2 mechanism where the chloride ion attacks one of the carbon atoms adjacent to the positively charged nitrogen atom. researchgate.netresearchgate.net

The regioselectivity of the ring-opening of substituted aza-heterocycles is governed by both steric and electronic factors. In general, the nucleophile will attack the less sterically hindered carbon atom. nih.govresearchgate.net The reaction can be promoted by Lewis acids or under conditions that favor the formation of a good leaving group. chemrxiv.orgnih.gov The choice of solvent and nucleophile is crucial in controlling the reaction pathway and selectivity. nih.govresearchgate.net

Radical-Mediated C-N Bond Cleavage and Functionalization in Azanium Salts

Recent advancements in synthetic methodology have enabled the use of quaternary ammonium salts in radical reactions. rsc.orgcolab.ws The C-N bond in azanium salts like 4-chlorobutyl(methyl)azanium;chloride, which is typically robust, can be cleaved under reductive conditions, often initiated by photoredox catalysis or electrochemistry. researchgate.netthieme-connect.de

The mechanism often involves the single-electron reduction of the ammonium salt to form a transient radical intermediate. nih.gov Depending on which bond is cleaved, this can result in the formation of either a carbon-centered radical or an aminyl radical. These highly reactive radical intermediates can then be trapped by various reagents to form new C-C, C-H, or C-heteroatom bonds, offering a powerful tool for molecular functionalization. nih.govacs.orgresearchgate.net For example, the radical generated from the cleavage of a C-N bond could be used in addition reactions to alkenes or in coupling reactions. nih.gov

Table 3: Methods for Radical-Mediated C-N Bond Cleavage in Azanium Salts

| Method | Description | Intermediate Species |

| Photoredox Catalysis | Uses a photocatalyst that, upon excitation by light, initiates a single-electron transfer to the azanium salt. | Carbon-centered radicals, aminyl radicals. |

| Electrochemistry | Direct reduction of the azanium salt at the cathode of an electrochemical cell. | Carbon-centered radicals, carbanions. |

| Transition Metal Catalysis | Oxidative addition of the C-N bond to a low-valent transition metal center. | Organometallic intermediates. |

Mechanistic Understanding of Friedel-Crafts Alkylation with 4-Chlorobutyl Precursors

The 4-chlorobutyl moiety can serve as an alkylating agent in Friedel-Crafts reactions. libretexts.org In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the chlorine atom is abstracted, leading to the formation of a primary carbocation. masterorganicchemistry.comyoutube.com This carbocation is a powerful electrophile that can then attack an aromatic ring, resulting in the formation of a new carbon-carbon bond. youtube.com

A significant mechanistic feature of Friedel-Crafts alkylation with primary alkyl halides is the high propensity for carbocation rearrangement. The initially formed primary carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation. khanacademy.orgyoutube.com This rearrangement leads to a mixture of products, where the aromatic ring is attached to different carbon atoms of the butyl chain. The ratio of these products depends on the reaction conditions, including the temperature and the specific Lewis acid used. researchgate.net The presence of the quaternary ammonium group can also influence the reaction by coordinating with the Lewis acid, potentially affecting its activity and the reaction's outcome.

Applications of 4 Chlorobutyl Methyl Azanium;chloride in Advanced Organic Synthesis

As a Versatile Building Block for Pharmaceutical Intermediates

The core structure of 4-Chlorobutyl(methyl)azanium;chloride lends itself to the synthesis of various pharmaceutical intermediates, primarily through reactions involving its electrophilic chlorobutyl chain. This moiety can readily undergo nucleophilic substitution reactions, allowing for the introduction of the N-methyl-N-butylamine fragment into a larger molecular scaffold. This is particularly relevant in the synthesis of heterocyclic compounds, a common feature in many drug molecules.

Although direct research on 4-Chlorobutyl(methyl)azanium;chloride as a starting material is limited, the utility of closely related compounds, such as 4-chlorobutyryl chloride, provides insight into its potential applications. For instance, 4-chlorobutyryl chloride is a key intermediate in the production of the antihistamine fexofenadine (B15129) and analogs of the antitumor antibiotic mitomycin C. ganeshremedies.com The 4-chlorobutyl chain in these syntheses is crucial for constructing key structural motifs.

The intramolecular cyclization of related N-substituted 4-chlorobutylamine derivatives is another important reaction pathway. researchgate.netnih.gov Depending on the reaction conditions and the nature of other substituents, this can lead to the formation of five-membered nitrogen-containing rings, such as substituted pyrrolidines. The pyrrolidine (B122466) ring is a fundamental component of numerous pharmaceuticals. The quaternized nitrogen in 4-Chlorobutyl(methyl)azanium;chloride could influence the regioselectivity and rate of such cyclizations.

| Potential Pharmaceutical Intermediate | Synthetic Pathway | Key Reaction |

| Substituted Pyrrolidines | Intramolecular Cyclization | Nucleophilic attack of the nitrogen on the chlorobutyl chain |

| N-Methyl-N-butylamine containing compounds | Nucleophilic Substitution | Reaction with various nucleophiles |

Utility in the Production of Agrochemicals and Specialty Chemicals

The reactivity of the 4-chlorobutyl group also extends to the synthesis of agrochemicals and specialty chemicals. The introduction of an N-methyl-N-butylamine group can be a key step in the synthesis of certain pesticides and herbicides. For example, the related compound n-butylamine is a precursor to the fungicide benomyl. bnt-chemicals.com

Furthermore, quaternary ammonium (B1175870) salts, in general, are known to have applications as phase-transfer catalysts, which can enhance the efficiency of various chemical reactions in the production of specialty chemicals. The specific structure of 4-Chlorobutyl(methyl)azanium;chloride, with its combination of a reactive alkyl chloride and a quaternary ammonium group, suggests its potential use in this capacity, facilitating reactions between immiscible phases.

Precursor in the Synthesis of Complex Organic Frameworks

Recent research has highlighted the use of quaternary ammonium salts in the synthesis and modification of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netresearchgate.netnih.gov These materials are characterized by their porous structures and have applications in gas storage, catalysis, and separation.

Quaternary ammonium groups can be incorporated into the structure of these frameworks either during the initial synthesis or through post-synthetic modification. researchgate.net These charged groups can influence the framework's properties, such as its anion exchange capacity and its ability to act as a catalyst. For example, quaternary ammonium-functionalized COFs have been developed for anion conduction. nih.gov The 4-chlorobutyl group in 4-Chlorobutyl(methyl)azanium;chloride could serve as a reactive handle to covalently link the methylazanium moiety to the organic linkers of a framework.

| Framework Type | Role of Quaternary Ammonium Salt | Potential Application |

| Covalent Organic Framework (COF) | Functionalization of pore walls | Anion conduction, Catalysis |

| Metal-Organic Framework (MOF) | Template or functional modifier | Enhanced hydroxide (B78521) conductivity |

Role in Phosphoramidate-Based Prodrug Design

Phosphoramidate (B1195095) prodrugs represent a significant strategy for the targeted delivery of nucleotide-based therapeutics. These prodrugs often employ a "masking" group that is cleaved intracellularly to release the active drug. The design of this masking group is critical to the prodrug's stability, cell permeability, and activation kinetics.

The general structure of a phosphoramidate prodrug often involves a phosphoramidate moiety attached to the parent drug. The activation of these prodrugs can proceed through an intramolecular cyclization mechanism. While direct utilization of 4-Chlorobutyl(methyl)azanium;chloride in this context is not explicitly documented, the underlying N-(4-chlorobutyl)-N-methylamino structure is highly relevant. In this design, the nitrogen atom can attack the phosphorus center, facilitated by the cleavage of the chloroalkyl chain, leading to the release of the active nucleotide. The substitution on the nitrogen atom can modulate the rate of this cyclization and, therefore, the rate of drug release.

Integration of 4 Chlorobutyl Methyl Azanium;chloride into Functional Materials and Catalysis

Development of Ionic Liquids Based on the 4-Chlorobutyl Azanium Cation

The development of ionic liquids (ILs) often involves the pairing of a bulky, asymmetric organic cation with an inorganic or organic anion. The 4-chlorobutyl(methyl)azanium cation possesses structural features, such as the alkyl chain and the charged nitrogen center, that are characteristic of cations used in the formation of ionic liquids. The presence of a terminal chloro group on the butyl chain offers a reactive handle for further functionalization.

Ether-functionalized ionic liquids are a subclass of ILs that incorporate ether linkages into the aliphatic chains of the cation or anion. This structural modification can influence the physicochemical properties of the resulting IL, such as viscosity, conductivity, and thermal stability. In the context of the 4-chlorobutyl(methyl)azanium cation, the terminal chloride could serve as a reactive site for introducing an ether group. For instance, a nucleophilic substitution reaction with an alkoxide could replace the chloride with an ether moiety, yielding an ether-functionalized azanium cation. The general synthetic approach would involve the reaction of a precursor amine with a suitable chlorobutyl ether derivative.

Chiral ionic liquids have garnered significant attention as recoverable and reusable media and catalysts for asymmetric synthesis. The 4-chlorobutyl(methyl)azanium cation could, in principle, be modified to create a chiral ionic liquid-supported ligand. This would typically involve the attachment of a known chiral ligand to the cation. The chlorobutyl group provides a convenient linker for this purpose. For example, a chiral amine or phosphine (B1218219) could be covalently attached to the butyl chain via nucleophilic substitution of the chloride. The resulting chiral ionic liquid-supported ligand could then be used in various asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions, with the potential for catalyst recycling.

Role in Polymer Chemistry and Elastomer Modification, Analogous to Chlorobutyl Rubber

The chemical structure of 4-Chlorobutyl(methyl)azanium;chloride suggests potential parallels to the chemistry of chlorobutyl rubber. Chlorobutyl rubber is a synthetic elastomer known for its low permeability to gases and its ability to be vulcanized. The chlorine atoms in chlorobutyl rubber provide reactive sites for cross-linking. Similarly, the chlorobutyl group in the azanium salt could be utilized to graft the ionic liquid onto a polymer backbone or to act as a compatibilizer in polymer blends. This could impart properties such as improved ionic conductivity or antistatic characteristics to the modified polymer or elastomer.

Surface Treatment and Functionalization of Particulate Carrier Materials

The ionic and reactive nature of 4-Chlorobutyl(methyl)azanium;chloride makes it a candidate for the surface modification of particulate materials like silica (B1680970), titania, or other metal oxides. The azanium cation could be immobilized onto the surface of these materials through covalent bonding (via reaction of the chlorobutyl group with surface hydroxyls) or through electrostatic interactions. Such functionalization can alter the surface properties of the particles, for example, by increasing their dispersibility in certain solvents or by introducing a catalytically active ionic liquid phase onto a solid support.

Catalytic Applications in Various Organic Reactions

Ionic liquids are widely explored as catalysts and catalyst supports in a variety of organic reactions. The 4-Chlorobutyl(methyl)azanium;chloride, and ionic liquids derived from it, could potentially find applications in catalysis. The Lewis acidic nature of the cation and the potential for the chloride anion to act as a nucleophile or base could facilitate certain reactions. Furthermore, by functionalizing the chlorobutyl group with specific catalytic moieties (e.g., acids, bases, or metal-coordinating ligands), task-specific ionic liquid catalysts can be designed. These could be employed in reactions such as esterifications, condensations, and various carbon-carbon bond-forming reactions. The patent literature indicates the compound's existence, though specific catalytic applications are not detailed. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chlorobutyl Methyl Azanium;chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-Chlorobutyl(methyl)azanium;chloride, ¹H NMR and ¹³C NMR are the primary techniques used to confirm the presence and connectivity of the protons and carbons in its structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and the neighboring protons. In 4-Chlorobutyl(methyl)azanium;chloride, distinct signals are expected for the N-methyl protons and the four methylene (B1212753) (CH₂) groups of the chlorobutyl chain.

The protons on the carbon adjacent to the positively charged nitrogen atom are expected to be significantly deshielded, causing their signal to appear at a lower field (higher ppm value). Similarly, the protons on the carbon bonded to the electronegative chlorine atom will also be shifted downfield. The protons of the N-methyl group will likely appear as a singlet, while the signals for the butyl chain protons will exhibit multiplicity (e.g., triplets, multiplets) due to spin-spin coupling with adjacent non-equivalent protons. researchgate.netresearchgate.net

Expected ¹H NMR Chemical Shifts (Illustrative)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | ~3.0 - 3.3 | Singlet | 3H |

| CH₂ -N⁺ | ~3.3 - 3.6 | Triplet | 2H |

| N⁺-CH₂-CH₂ | ~1.9 - 2.2 | Multiplet | 2H |

| Cl-CH₂-CH₂ | ~1.8 - 2.1 | Multiplet | 2H |

| CH₂ -Cl | ~3.6 - 3.8 | Triplet | 2H |

Note: Expected values are based on typical shifts for quaternary ammonium (B1175870) salts and chlorobutanes in a solvent like DMSO-d₆ or D₂O. Actual values may vary. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 4-Chlorobutyl(methyl)azanium;chloride, five distinct signals are expected, corresponding to the N-methyl carbon and the four unique carbons of the butyl chain.

Similar to ¹H NMR, the chemical shifts of the carbons are influenced by their electronic environment. The carbon atoms directly bonded to the nitrogen and chlorine atoms will be the most deshielded. Quaternary carbons in ammonium salts are typically weak in intensity. researchgate.netoregonstate.edulibretexts.org The chemical shifts for carbons in a chlorobutyl chain and those attached to a quaternary nitrogen are well-documented in the literature for similar compounds. docbrown.info

Expected ¹³C NMR Chemical Shifts (Illustrative)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| N-C H₃ | ~50 - 55 |

| C H₂-N⁺ | ~65 - 70 |

| N⁺-CH₂-C H₂ | ~25 - 30 |

| Cl-CH₂-C H₂ | ~28 - 33 |

| C H₂-Cl | ~43 - 48 |

Note: Expected values are based on typical shifts for quaternary ammonium salts and chloroalkanes. The reference standard is typically Tetramethylsilane (TMS) at 0.0 ppm. oregonstate.edudocbrown.info

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique used exclusively for the characterization of organophosphorus compounds. It provides information about the number, type, and chemical environment of phosphorus atoms in a molecule.

The chemical compound 4-Chlorobutyl(methyl)azanium;chloride has the molecular formula C₅H₁₃ClN⁺·Cl⁻. Its structure consists of carbon, hydrogen, chlorine, and nitrogen atoms. As there are no phosphorus atoms present in the molecule, ³¹P NMR spectroscopy is not an applicable technique for its characterization.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

For 4-Chlorobutyl(methyl)azanium;chloride, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-Cl bonds. The presence of the alkylammonium group is a key feature. rsc.org The C-H stretching vibrations of the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region. aip.org The C-N stretching vibration for a quaternary ammonium salt can be observed, although it may be weak. rsc.org A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org The absence of N-H stretching bands (typically found above 3100 cm⁻¹) would confirm the quaternary nature of the ammonium cation. acs.org

Expected IR Absorption Bands (Illustrative)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkyl) Stretching | 2850 - 3000 | Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| C-N Stretching | ~900 - 1200 | Medium-Weak |

| C-Cl Stretching | 600 - 800 | Strong |

Note: Values are typical for alkylammonium halides. The exact position and intensity can be influenced by the solid-state packing and intermolecular interactions. rsc.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 4-Chlorobutyl(methyl)azanium;chloride, MS can be used to determine the mass of the cation and to gain structural information through analysis of its fragmentation patterns. As a pre-charged quaternary ammonium salt, it is readily analyzed by techniques like electrospray ionization (ESI). nih.gov

The intact cation, [C₅H₁₃ClN]⁺, has a calculated monoisotopic mass of approximately 122.08 Da. The mass spectrum would be expected to show a prominent peak for this parent ion. The fragmentation of quaternary ammonium salts can proceed through various pathways, including charge-remote and charge-directed mechanisms. nih.govnih.gov Common fragmentation pathways for this ion could include:

Loss of methyl chloride (CH₃Cl): Leading to a fragment ion corresponding to N-methyl-azacyclobutane.

Loss of hydrogen chloride (HCl): Resulting in an unsaturated amine fragment.

Cleavage of the butyl chain: Generating smaller charged fragments. acs.orgsavemyexams.com

The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the parent ion and any chlorine-containing fragments, with peaks separated by 2 m/z units and an intensity ratio of approximately 3:1 (for ³⁵Cl:³⁷Cl). libretexts.org

X-ray Crystallography for Solid-State Structural Analysis

The analysis would also reveal how the 4-Chlorobutyl(methyl)azanium cation and the chloride anion are arranged in the crystal lattice. imaging.org The packing is governed by electrostatic interactions between the positively charged quaternary ammonium group and the chloride anions, as well as by weaker van der Waals forces. nih.govresearchgate.net In the solid state, the flexible chlorobutyl chain would adopt a specific low-energy conformation. The crystal structure of simple ammonium chlorides, like ammonium chloride itself, often features a network of ions held together by electrostatic forces and, where applicable, hydrogen bonding. rruff.info For quaternary ammonium salts, the packing is influenced by the size and shape of the alkyl groups. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques are pivotal in characterizing the redox behavior of ionic species such as 4-Chlorobutyl(methyl)azanium;chloride. Cyclic voltammetry (CV), a widely used electroanalytical method, provides insights into the electrochemical properties and stability of quaternary ammonium compounds.

In a typical CV experiment, the potential is swept linearly from an initial value to a vertex potential and then back. The resulting current is plotted against the applied potential, generating a cyclic voltammogram. For quaternary ammonium cations, the electrochemical window, which defines the potential range between which the electrolyte is neither oxidized nor reduced, is a key parameter.

The electrochemical reduction of the quaternary ammonium cation at a working electrode, and its subsequent re-oxidation, can be observed within the electrochemical window. The peak potentials (anodic and cathodic) and peak currents provide information about the thermodynamics and kinetics of the electrode reactions. In some cases, the reduction of the cation can be coupled with other processes, such as the formation of alloys when reactive electrodes are used.

Table 1: Representative Cyclic Voltammetry Parameters for a Related Quaternary Ammonium Compound

| Parameter | Value | Conditions |

| Analyte | 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide | In the presence of Sn(TFSI)2 |

| Working Electrode | Glassy Carbon | - |

| Scan Rate | 100 mV/s | - |

| Reduction Peak | Not specified | Diffusion-controlled process |

| Oxidation Peak | Not specified | - |

Note: This data is for a structurally related compound and serves as an illustrative example.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of 4-Chlorobutyl(methyl)azanium;chloride. This method is crucial for verifying the empirical formula of the synthesized compound and confirming its purity.

The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a series of traps and detectors to quantify each element. The nitrogen oxides are typically reduced to nitrogen gas (N2) before detection.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the molecular formula of 4-Chlorobutyl(methyl)azanium;chloride (C5H13Cl2N). A close agreement between the experimental and theoretical values provides strong evidence for the correct composition of the compound.

Table 3: Theoretical vs. Experimental Elemental Composition of 4-Chlorobutyl(methyl)azanium;chloride

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 37.52 | 37.45 |

| Hydrogen (H) | 8.19 | 8.25 |

| Nitrogen (N) | 8.75 | 8.69 |

| Chlorine (Cl) | 44.31 | Not Determined by CHN |

| Molecular Formula | C5H13Cl2N | |

| Molecular Weight | 160.07 g/mol |

Note: The experimental values are hypothetical and serve as an example of what would be expected for a pure sample.

Computational Chemistry and Theoretical Investigations of 4 Chlorobutyl Methyl Azanium;chloride Systems

Quantum Mechanical (QM) Studies on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of 4-Chlorobutyl(methyl)azanium;chloride. These studies, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The 4-Chlorobutyl(methyl)azanium cation is characterized by a positively charged nitrogen atom bonded to a methyl group and a chlorobutyl group. The positive charge is not localized solely on the nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. QM calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. For similar quaternary ammonium (B1175870) cations, the positive charge on the nitrogen is typically found to be significantly less than +1e, indicating substantial charge delocalization. This delocalization is crucial for the stability of the cation.

The bonding in the cation is primarily covalent, with the nitrogen atom forming four sigma (σ) bonds. The chloride anion is held near the cation through electrostatic interactions. QM studies on similar ion pairs, like tetraalkylammonium halides, reveal the nature of this interaction, which is a combination of ion-ion forces and weaker van der Waals interactions between the anion and the alkyl chains of the cation. rsc.org The electronic structure of the chloride anion is that of a closed-shell species with a full octet of valence electrons.

Computational studies have shown that the electronic environment around the positive nitrogen center in quaternary ammonium cations is only minimally affected by the structure of the saturated aliphatic alkyl substituents. marshall.edu This suggests that the fundamental electronic properties of the azanium core in 4-Chlorobutyl(methyl)azanium would be similar to other tetraalkylammonium ions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 4-Chlorobutyl(methyl)azanium;chloride in various environments, particularly in solution. These simulations model the movements of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions.

In an aqueous solution, MD simulations reveal the hydration structure around the cation and the chloride anion. Water molecules are expected to form a structured hydration shell around the ions. For the cation, the hydrophobic alkyl parts will influence the local water structure, while the charged nitrogen center will interact strongly with the oxygen atoms of water. The chloride anion will also be solvated by water molecules, with the hydrogen atoms of water pointing towards the anion.

MD simulations of tetraalkylammonium halides have shown that the nature of the cation (e.g., space-filling vs. penetrable) influences ion hydration and ion-ion interactions. rsc.org For instance, in tetrabutylammonium (B224687) (TBA) bromide solutions, water molecules and counterions can penetrate between the hydrocarbon arms of the TBA+ cation. rsc.org A similar behavior would be expected for the 4-chlorobutyl(methyl)azanium cation.

The interaction between the cation and the chloride anion, known as ion pairing, can also be studied using MD. Simulations can provide information on the formation of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SIP). The relative populations of these species depend on the concentration and the nature of the solvent. Studies on alkali halide solutions have shown that the association of ions in water is influenced by the matching of cation and anion sizes. nih.govnih.gov

Theoretical Prediction of Reaction Pathways and Transition States

The formation of 4-Chlorobutyl(methyl)azanium;chloride is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) reaction, specifically a Menshutkin reaction. marshall.edu In this reaction, a tertiary amine, N-methyl-4-chlorobutylamine, would act as the nucleophile, attacking an alkyl halide. However, the target molecule's name suggests an intramolecular reaction of a precursor like 1-chloro-4-(chloromethylamino)butane or, more plausibly, the intermolecular reaction between N-methyl-N-butylamine and a chlorinating agent, or the reaction of N,N-dimethylbutylamine with a source of a chlorobutyl group. Assuming the formation from a tertiary amine and an alkyl halide, computational chemistry can predict the reaction pathway and the structure of the transition state.

The reaction of a tertiary amine with an alkyl chloride proceeds through a single transition state where the new nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. pearson.com DFT calculations can be used to locate the geometry of this transition state. For the Menshutkin reaction between ammonia (B1221849) and methyl chloride, the transition state has been computationally characterized, showing an elongated C-Cl bond and a forming N-C bond. researchgate.net

A competing reaction pathway for a molecule like N-methyl-4-chlorobutylamine is an intramolecular S(_N)2 reaction, where the nitrogen atom attacks the carbon bearing the chlorine atom to form a five-membered cyclic amine, N-methylpyrrolidinium chloride. Theoretical studies can be employed to compare the activation barriers for the intermolecular versus the intramolecular reaction to predict the major product. The potential energy surface for intramolecular cyclization can be mapped to identify the transition state and any intermediates. researchgate.net

The following table presents a hypothetical transition state geometry for a Menshutkin-like reaction based on DFT calculations for similar systems.

| Parameter | Value | Description |

|---|---|---|

| N-C Bond Length (Å) | 2.10 | Partially formed bond between the nucleophilic nitrogen and the electrophilic carbon. |

| C-Cl Bond Length (Å) | 2.35 | Partially broken bond between the electrophilic carbon and the chlorine leaving group. |

| N-C-Cl Bond Angle (°) | 178.5 | Nearly linear arrangement of the nucleophile, carbon, and leaving group, characteristic of an SN2 transition state. |

Energy Landscape Mapping for Understanding Reactivity and Stability

Mapping the potential energy surface (PES) is crucial for a comprehensive understanding of the reactivity and stability of the 4-Chlorobutyl(methyl)azanium;chloride system. The PES illustrates the energy of the system as a function of the geometric coordinates of the atoms.

For the formation of 4-Chlorobutyl(methyl)azanium;chloride via a Menshutkin reaction, the PES would show the reactants (tertiary amine and alkyl chloride) and products (quaternary ammonium salt) as energy minima. pearson.com The reaction pathway connecting them would pass through a saddle point, which corresponds to the transition state. pearson.com The energy difference between the reactants and the transition state is the activation energy (), which determines the reaction rate. The energy difference between the reactants and products is the reaction energy ((\Delta E_{rxn})), indicating whether the reaction is exothermic or endothermic.

In the gas phase, S(_N)2 reactions often proceed through the formation of a pre-reaction complex (an ion-dipole or dipole-dipole complex) and a post-reaction complex before the final products are separated. yale.edu These complexes would appear as shallow minima on the PES. However, in solution, these complexes may not be stable and the energy landscape can be significantly altered by solvent effects. yale.edu

The stability of the 4-Chlorobutyl(methyl)azanium;chloride ion pair itself can be explored by mapping the PES as a function of the distance between the cation and the anion. This can reveal the most stable arrangement of the ion pair and the energy required to separate the ions. Some studies have shown that for certain S(_N)2 reactions, the system can bypass deep potential energy wells corresponding to intermediates, proceeding directly to products. nih.gov

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for elucidating reaction mechanisms, and it is highly applicable to the study of the formation of 4-Chlorobutyl(methyl)azanium;chloride. yale.edu DFT calculations can provide accurate energies for reactants, products, transition states, and intermediates.

By calculating the energies along the reaction coordinate, a detailed free energy profile can be constructed. researchgate.net This profile provides the activation free energy ((\Delta G^{\ddagger})) and the free energy of reaction ((\Delta G_{rxn})), which are crucial for understanding the kinetics and thermodynamics of the reaction.

DFT studies have been extensively applied to the Menshutkin reaction. yale.edunih.gov These studies have shown that the polarity of the solvent has a significant impact on the reaction rate. researchgate.net Polar solvents tend to stabilize the charged transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction. pearson.com DFT calculations can incorporate solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. nih.gov

The following table presents hypothetical activation and reaction energies for the formation of a quaternary ammonium chloride in different solvents, based on data from DFT studies of analogous Menshutkin reactions.

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |

|---|---|---|---|

| Gas Phase | 1 | 25.0 | -15.0 |

| Chloroform | 4.8 | 20.5 | -25.0 |

| Acetonitrile | 37.5 | 18.0 | -35.0 |

| Water | 78.4 | 17.0 | -40.0 |

These hypothetical data illustrate the trend of decreasing activation energy and more negative reaction energy with increasing solvent polarity, which is a hallmark of the Menshutkin reaction. DFT calculations can also be used to analyze the electronic properties of the reactants and transition state, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the flow of electrons during the reaction.

Emerging Research Avenues and Future Perspectives for 4 Chlorobutyl Methyl Azanium;chloride

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of quaternary ammonium (B1175870) salts, including 4-Chlorobutyl(methyl)azanium;chloride, typically involves the quaternization of a tertiary amine with an alkyl halide. quora.com For the target compound, this would likely involve the reaction of N-methyl-4-chlorobutylamine with a methylating agent, or the reaction of dimethyl-4-chlorobutylamine with an electrophile. Future research is expected to pivot towards greener and more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. ulisboa.pt

Promising research avenues include:

Solvent-Free and Microwave-Assisted Synthesis: Shifting away from traditional organic solvents towards solvent-free reaction conditions or the use of microwave irradiation can dramatically reduce reaction times and energy input, leading to a more environmentally benign process. researchgate.net

Catalytic Routes: The use of novel catalysts could enable the synthesis under milder conditions, potentially avoiding the use of highly reactive and hazardous reagents. For instance, research on the synthesis of methyl chloride from methanol (B129727) and ammonium chloride using solid catalysts presents a potential pathway for generating precursors more sustainably. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies for 4-Chlorobutyl(methyl)azanium;chloride

| Methodology | Precursors | Conditions | Advantages | Disadvantages |

| Conventional Alkylation | N-methyl-4-chlorobutylamine, Methyl iodide | Organic solvent, 24-48h, RT-60°C | Well-established, predictable | Use of hazardous solvents, long reaction times, potential for waste generation |

| Microwave-Assisted | N-methyl-4-chlorobutylamine, Methyl chloride | Solvent-free or minimal solvent, 5-60 min, 50-100°C | Rapid reaction rates, higher yields, energy efficient researchgate.net | Requires specialized equipment, scalability challenges |

| Catalytic Synthesis | N,N-dimethylamine, 1,4-Dichlorobutane | Phase-transfer catalyst, aqueous/biphasic system | Milder conditions, potential for higher selectivity | Catalyst cost and separation, reaction optimization required |

| Flow Chemistry | Precursor solutions pumped through a reactor | Controlled T & P, short residence time | Enhanced safety, scalability, process control google.com | High initial equipment cost, potential for clogging |

Exploration of Expanded Catalytic Roles and Asymmetric Applications

Quaternary ammonium salts are well-established as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases. nih.govsacheminc.com The structure of 4-Chlorobutyl(methyl)azanium;chloride, featuring both a lipophilic butyl chain and a reactive chloro group, makes it an intriguing candidate for novel catalytic applications.

Future research could focus on:

Bifunctional Catalysis: The terminal chloro group on the butyl chain could act as a reactive handle or an anchoring point. This allows for the design of bifunctional catalysts where the quaternary ammonium center performs the phase-transfer function, and the chloro-group is either functionalized with another catalytic moiety or participates directly in the reaction mechanism.

Asymmetric Catalysis: A significant frontier in PTC research is the development of chiral catalysts for asymmetric synthesis. While the parent compound is achiral, future work could involve the synthesis of chiral analogues. By introducing chirality either at the nitrogen center or on the alkyl substituents, it may be possible to develop catalysts for enantioselective transformations, a highly sought-after capability in pharmaceutical and fine chemical synthesis.

Catalyst Immobilization: The reactive chlorobutyl group provides a convenient anchor for immobilizing the catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This would facilitate catalyst recovery and reuse, a key principle of green chemistry, making the catalytic process more economical and sustainable.

Table 2: Potential Catalytic Applications for 4-Chlorobutyl(methyl)azanium;chloride Derivatives

| Application Area | Proposed Role of the Compound | Potential Reaction | Rationale |

| Phase-Transfer Catalysis | Transfers nucleophiles from aqueous to organic phase | Nucleophilic substitutions (e.g., -CN, -N3) | Standard application for quaternary ammonium salts. nih.gov |

| Bifunctional Catalysis | PTC and electrophilic site | Tandem alkylation-cyclization reactions | Quaternary ammonium center acts as PTC, while the chlorobutyl chain acts as an internal electrophile. |

| Immobilized Catalysis | Covalently bound to a solid support via the chloro group | Continuous flow reactions | Facilitates catalyst separation and reuse, enhancing process efficiency. google.com |

| Asymmetric Synthesis | Chiral variant as an enantioselective PTC | Asymmetric alkylations or Michael additions | Development of chiral versions could induce enantioselectivity in product formation. |

Design and Fabrication of Advanced Functional Materials

The unique structure of 4-Chlorobutyl(methyl)azanium;chloride makes it a versatile building block for advanced functional materials, particularly polymers and nanocomposites. The quaternary ammonium group imparts ionic conductivity and antimicrobial properties, while the terminal chlorine offers a site for polymerization or grafting. nih.gov

Emerging research directions include:

Poly(ionic liquid)s (PILs): The compound can be viewed as a monomer precursor. Through polycondensation or by converting the chloro-group into a polymerizable moiety (like an acrylate (B77674) or styrene), it can be used to synthesize poly(ionic liquid)s. These materials are under intense investigation for applications in solid-state electrolytes for batteries, gas separation membranes, and antistatic coatings.

Anion-Exchange Membranes: Polymers derived from this monomer could be used to fabricate anion-exchange membranes (AEMs) for fuel cells and water electrolysis. Research into the cyclopolymerization of quaternary ammonium salts has shown pathways to temperature-stable materials for such applications. ipfdd.de

Antimicrobial Surfaces: Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes. nih.gov The monomer can be grafted onto surfaces like cotton, plastics, or medical devices to create contact-killing antimicrobial surfaces, which are crucial for preventing biofilm formation in various industrial and healthcare settings. nih.gov

Table 3: Prospective Functional Materials Derived from 4-Chlorobutyl(methyl)azanium;chloride

| Material Type | Method of Fabrication | Key Property | Potential Application |

| Poly(ionic liquid) | Polymerization of a functionalized monomer | Ion conductivity, Thermal stability | Solid-state battery electrolytes, CO2 capture membranes |

| Anion-Exchange Polymer | Cyclopolymerization or grafting | Anion transport, Alkaline stability | Membranes for alkaline fuel cells and electrolyzers ipfdd.de |

| Antimicrobial Polymer Brush | Surface-initiated polymerization from the chloro-group | Contact-killing biocidal activity | Self-disinfecting coatings for medical devices and high-touch surfaces nih.gov |

| Functional Nanocomposites | Integration with nanoparticles (e.g., Ag, ZnO) | Synergistic antimicrobial effect | Advanced antimicrobial textiles and coatings nih.gov |

Investigations into Bio-Inspired Applications and Supramolecular Assembly

The fields of supramolecular chemistry and bio-inspired materials offer fertile ground for exploring the future potential of 4-Chlorobutyl(methyl)azanium;chloride. The amphiphilic nature of this molecule—a charged, hydrophilic head group and a moderately hydrophobic tail—predisposes it to self-assembly in solution. mdpi.comnih.gov

Future research is likely to pursue:

Supramolecular Aggregates: In aqueous solutions, the compound could self-assemble into micelles or vesicles. The critical micelle concentration and the morphology of these aggregates would be influenced by factors like concentration and temperature. Such assemblies are foundational for applications in templating nanomaterials and in encapsulation technologies. researchgate.net

Host-Guest Chemistry: Quaternary ammonium moieties can participate in host-guest interactions, for example, with macrocyclic hosts like pillar google.comarenes. mdpi.comnih.gov This could lead to the development of responsive supramolecular systems for sensing or controlled release applications.

Bio-Inspired Nanostructures: Nature utilizes hydrogen bonding and electrostatic interactions to build complex architectures from simple building blocks. acs.org By functionalizing the chlorobutyl group with bio-inspired motifs like amino acids or peptides, it could be possible to direct the self-assembly of this compound into more complex and functional nanostructures, such as nanotubes or nanosheets, for applications in materials science and biotechnology. mdpi.comnih.gov

Table 4: Potential Supramolecular and Bio-Inspired Systems

| System | Driving Force | Resulting Structure | Prospective Application |

| Self-Assembly | Hydrophobic interactions, electrostatic repulsion | Micelles, Vesicles | Nanoparticle templating, encapsulation of hydrophobic molecules |

| Host-Guest Complexation | Ion-dipole, van der Waals forces | Inclusion complexes with macrocycles mdpi.com | Chemical sensors, stimuli-responsive materials |

| Bio-conjugation & Assembly | Covalent attachment of biomolecules (e.g., peptides) | Bio-functionalized nanostructures nih.gov | Transmembrane channels, targeted delivery systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major step forward for chemical manufacturing, offering enhanced safety, consistency, and scalability. The synthesis of quaternary ammonium salts is particularly well-suited for this transition. ulisboa.pt

Future integration efforts will likely involve:

Continuous Synthesis: A flow reactor setup, where streams of the amine and alkyl halide precursors are mixed and heated in a micro- or meso-reactor, would allow for precise control over reaction parameters. This leads to higher yields, improved purity, and safer handling of exothermic reactions. Patents have already described methods for the continuous flow synthesis of chloro quaternary ammonium salts. google.com

Automated Optimization: Integrating flow reactors with automated sampling and online analysis (e.g., HPLC, NMR) would enable high-throughput screening of reaction conditions. This automated approach can rapidly identify the optimal temperature, pressure, residence time, and stoichiometry for the synthesis, accelerating process development.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multi-step syntheses, where the output of one reactor flows directly into the next. One could envision a continuous process where a precursor like N-methyl-4-chlorobutylamine is synthesized in a first reactor and the resulting stream is immediately reacted in a second reactor to produce the final quaternary ammonium salt, minimizing isolation and purification steps.

Table 5: Comparison of Batch vs. Flow Synthesis for 4-Chlorobutyl(methyl)azanium;chloride

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with exotherms and hazardous reagents | Inherently safer due to small reaction volumes google.com |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |

| Process Control | Limited, concentration/temperature gradients | Precise control over all parameters ulisboa.pt |

| Product Consistency | Variable batch-to-batch | High, steady-state operation |

Q & A

Basic Research Question

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For example, discrepancies in CH₂ group splitting patterns may arise from conformational flexibility, requiring variable-temperature NMR studies .

- Reference Standards : Compare data with structurally analogous quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) to identify atypical shifts .

Advanced Research Question

Apply DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and IR vibrational modes. Discrepancies between experimental and computed data may indicate solvation effects or ion-pairing interactions, necessitating MD simulations to model dynamic behavior in solution .

What strategies are effective for characterizing the stability and degradation pathways of 4-Chlorobutyl(methyl)azanium;chloride under varying environmental conditions?

Basic Research Question

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and humidity chambers to assess decomposition thresholds. For example, hydrolytic degradation via SN2 mechanisms can be tracked via chloride ion release using ion chromatography .

- pH-Dependent Studies : Monitor structural integrity across pH 2–12 via UV-Vis spectroscopy, noting instability in alkaline conditions due to hydroxide ion attack on the azanium center .

Advanced Research Question

Combine LC-MS/MS and isotopic labeling (e.g., deuterated solvents) to trace degradation intermediates. For instance, ¹⁸O-labeled water can confirm hydrolysis pathways, while tandem MS fragments identify transient species like chlorobutylamine .

How can computational chemistry be leveraged to predict the reactivity of 4-Chlorobutyl(methyl)azanium;chloride in novel reaction systems?

Basic Research Question

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methylazanium group’s positive charge directs electrophilic attacks, validated by molecular electrostatic potential (MEP) maps .

- Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction kinetics, optimizing solvent choices for coupling reactions .

Advanced Research Question

Develop machine learning models trained on kinetic data from analogous quaternary ammonium salts. Features like Hammett σ values and solvent polarity indices improve predictions of regioselectivity in cross-coupling reactions .

What are the challenges in reconciling conflicting biological activity data for 4-Chlorobutyl(methyl)azanium;chloride, and how can experimental designs address these?

Basic Research Question

- Dose-Response Refinement : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to account for membrane permeability variations. Use negative controls (e.g., tetraethylammonium chloride) to isolate ion-channel blocking effects .

Advanced Research Question

Implement systems biology approaches (e.g., network pharmacology) to map off-target interactions. RNA-seq profiling post-exposure can reveal compensatory pathways, explaining discrepancies in cytotoxicity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.